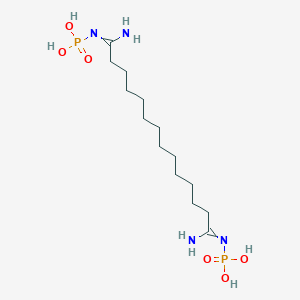![molecular formula C10H14N2O B12600819 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine CAS No. 908247-64-3](/img/structure/B12600819.png)
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine is a chemical compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and acetone in the presence of an acid catalyst to form the desired benzoxazine ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of insulin release and as a vascular smooth muscle relaxant.
Materials Science: Benzoxazine-based polymers are known for their thermal stability and mechanical properties, making them suitable for advanced materials applications.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to act as a calcium entry blocker in vascular smooth muscle cells, leading to muscle relaxation . The compound may also interact with potassium channels in pancreatic β-cells, influencing insulin release .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchromans: These compounds are structurally similar but differ in their biological activity.
Benzoxazepines: These compounds have a similar ring structure but with an additional carbon atom, leading to different chemical and biological properties.
Uniqueness
Its ability to act as a calcium entry blocker and its structural versatility make it a valuable compound for further research and development .
Properties
CAS No. |
908247-64-3 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1,4-benzoxazin-7-amine |
InChI |
InChI=1S/C10H14N2O/c1-10(2)6-12-8-4-3-7(11)5-9(8)13-10/h3-5,12H,6,11H2,1-2H3 |
InChI Key |
JHYQLUYATPQPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)





![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)



